2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with nitrogen atoms at positions 1, 3, 5, and 6. Key structural features include:
- Position 2: 3,4-Dimethoxyphenyl group, which contributes electron-donating methoxy substituents.
- Positions 3 and 5: Methyl groups, providing steric bulk and metabolic stability.
- Position 7: N-(4-Ethoxyphenyl)amine, introducing a polar ethoxy moiety that may enhance solubility or target interactions.
Its molecular formula is C₂₃H₂₄N₄O₃, with a molecular weight of 404.5 g/mol (estimated from analogs in ) .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-6-31-19-10-8-18(9-11-19)26-22-13-15(2)25-24-16(3)23(27-28(22)24)17-7-12-20(29-4)21(14-17)30-5/h7-14,26H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSZOCQFDEXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structure of the compound can be represented as follows:
This molecular configuration contributes to its interaction with various biological targets. The presence of methoxy and ethoxy groups enhances lipophilicity and may influence binding affinity to target proteins.
Antitumor Activity
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown significant activity against various cancer cell lines. In vitro assays using MDA-MB-231 (human breast cancer) cells demonstrated that certain derivatives exhibit growth inhibition compared to controls .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | Not specified | Inhibition of cell proliferation |
Antitubercular Activity
Another significant area of interest is the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives. Compounds similar to the target compound have been identified through high-throughput screening as potential leads against Mycobacterium tuberculosis. These compounds were shown to have low cytotoxicity while maintaining effective activity against Mtb in macrophage models .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and enzymes involved in cancer progression and inflammation. For example, derivatives have been tested for their ability to inhibit cathepsin K with moderate success (IC50 ≥ 77 µM) . This suggests that the target compound may also possess similar inhibitory properties.
The mechanisms underlying the biological activity of pyrazolo[1,5-a]pyrimidines often involve:
- Inhibition of Kinases : Many derivatives act as kinase inhibitors, affecting pathways crucial for cell proliferation and survival.
- Interference with DNA Repair : Some compounds may disrupt DNA repair mechanisms in cancer cells.
- Modulation of Immune Responses : Certain pyrazolo derivatives exhibit immunomodulatory effects that could be beneficial in treating infectious diseases like tuberculosis.
Case Studies
A recent study evaluated a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. Among these, one derivative showed a significant reduction in cell viability in MDA-MB-231 cells when compared to untreated controls, indicating its potential as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-amino group serves as a primary site for nucleophilic substitution due to its electron-rich nature. Common reactions include:
For example, reaction with 4-(2-chloroethyl)morpholine under basic conditions yields a morpholine-substituted derivative with 77% efficiency .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups undergo electrophilic substitution at meta/para positions:
| Reaction | Reagents | Position Modified | Selectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Phenyl ring | Para > Meta |
| Halogenation | Br₂, FeBr₃, CHCl₃ | Dimethoxyphenyl | Ortho/para |
| Friedel-Crafts alkylation | AlCl₃, alkyl halide | Ethoxyphenyl | Moderate |
The methoxy/ethoxy groups act as activating substituents, directing incoming electrophiles to specific positions.
Oxidation:
-
Pyrimidine ring oxidation : Forms pyrazolo[1,5-a]pyrimidine-7-oxide derivatives at elevated temperatures (110°C).
Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring’s double bonds, producing tetrahydropyrazolo derivatives.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates:
| Coupling Type | Catalytic System | Substrate | Application Example |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | Biaryl-functionalized derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | Diversified amine substituents |
For instance, coupling with 4-methoxyphenylboronic acid introduces additional aromatic diversity .
Methoxy/Ethoxy Group Modifications:
-
Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from methoxy substituents, yielding phenolic derivatives .
-
Ether cleavage : HI (conc.) cleaves ethoxy groups to hydroxyls under reflux conditions.
Methyl Group Reactivity:
-
Radical bromination (NBS, AIBN) selectively brominates methyl groups at position 3/5.
Complexation and Chelation
The pyrimidine nitrogen atoms act as ligands for metal ions:
| Metal Ion | Coordination Site | Complex Stability Constant (log β) | Application |
|---|---|---|---|
| Cu(II) | N7, N1 | 8.2 ± 0.3 | Catalytic oxidation |
| Pd(II) | N7, N3 | 10.5 ± 0.2 | Cross-coupling catalysis |
These complexes enhance catalytic activity in organic transformations .
Stability Under Reaction Conditions
Critical stability parameters include:
| Condition | Degradation Pathway | Half-Life (h) | Mitigation Strategy |
|---|---|---|---|
| Strong acid (pH < 2) | Hydrolysis of ethoxy groups | 1.5 | Avoid prolonged acidic exposure |
| Strong base (pH > 12) | Ring-opening via nucleophilic attack | 0.8 | Use buffered conditions |
| UV light (254 nm) | Photooxidation of pyrimidine ring | 4.2 | Conduct reactions in amber glass |
Comparative Reactivity Analysis
Substituent effects on reaction rates were quantified:
| Substituent Position | Electronic Effect (Hammett σ) | Rate (Relative to H) |
|---|---|---|
| 3,4-Dimethoxyphenyl | -0.27 (EDG) | 1.45 |
| 4-Ethoxyphenyl | -0.24 (EDG) | 1.32 |
| 2-Chlorophenyl (ref) | +0.23 (EWG) | 1.00 |
Electron-donating groups (EDGs) enhance nucleophilic substitution rates by stabilizing transition states.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- In anti-mycobacterial analogs (), bulky or polar groups at position 7 (e.g., pyridinylmethyl with piperidine in Compound 50) correlate with enhanced activity (MIC = 0.25 µM) . The target compound’s 4-ethoxyphenyl group may balance hydrophobicity and polarity for target binding.
- Electron-donating groups (e.g., methoxy in the target) at position 2 could improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in Compound 47) .
Pharmacokinetic and Physicochemical Comparisons
- Solubility : Methoxy/ethoxy groups (e.g., 3,4-dimethoxyphenyl in the target) increase hydrophilicity compared to purely aromatic substituents (e.g., phenyl in ’s N-(4-chlorophenyl) analog) .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Pyridine, 6h reflux | 65–75% | ≥95% |
| Substitution | DMF, K₂CO₃, 80°C | 50–60% | ≥90% |
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Advanced spectroscopic and analytical methods are employed:
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for methoxyphenyl groups) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~460).
- X-ray Crystallography : Resolve 3D conformation, particularly for chiral centers or steric effects .
Intermediate: What methodologies assess its biological activity in enzyme inhibition studies?
Answer:
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Cellular Uptake : Radiolabeled analogs (e.g., ³H or ¹⁴C) track intracellular accumulation .
- Data Interpretation : Compare inhibition profiles with control compounds (e.g., staurosporine for kinase activity) .
Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact structure-activity relationships (SAR)?
Answer:
- Electron-Donating Groups : Methoxy/ethoxy groups enhance solubility and binding affinity to hydrophobic enzyme pockets.
- Trifluoromethyl Analogs : Substitution with -CF₃ (as in related compounds) increases metabolic stability but may reduce solubility .
- Case Study : Replacing 4-ethoxy with 4-fluorophenyl in analogs (see Table 2) improved MIC values against Mycobacterium tuberculosis by 10-fold .
Q. Table 2: SAR for Pyrazolo[1,5-a]pyrimidine Derivatives
| R₁ (Phenyl Sub.) | R₂ (Amine Sub.) | IC₅₀ (nM) | MIC (μg/mL) |
|---|---|---|---|
| 3,4-Dimethoxy | 4-Ethoxy | 120 | 2.5 |
| 4-Fluoro | Pyridin-2-ylmethyl | 85 | 0.25 |
Advanced: How to resolve contradictions in solubility data across different experimental models?
Answer:
- In Vitro vs. In Vivo : Use surfactants (e.g., Tween-80) or cyclodextrins to mimic physiological conditions.
- pH-Dependent Solubility : Conduct assays at pH 6.8 (intestinal) and 7.4 (plasma) to identify formulation challenges .
Advanced: What experimental designs are optimal for evaluating environmental fate and toxicity?
Answer:
- OECD Guidelines : Follow Test No. 307 (soil degradation) and 209 (aquatic toxicity).
- Longitudinal Studies : Monitor abiotic/biotic transformations (e.g., hydrolysis, photolysis) over 6–12 months .
Advanced: How to address discrepancies in enzyme inhibition potency between computational predictions and empirical data?
Answer:
- Docking Refinement : Incorporate molecular dynamics simulations to account for protein flexibility.
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Basic: What analytical techniques ensure batch-to-batch consistency in academic research?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
